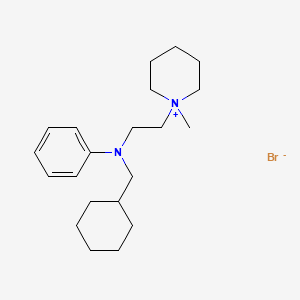
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core substituted with a cyclohexylmethyl-anilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps. One common route includes the alkylation of aniline with cyclohexylmethyl chloride to form N-(cyclohexylmethyl)aniline. This intermediate is then reacted with 1-(2-bromoethyl)-1-methylpiperidinium bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the aniline and piperidinium moieties.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromide group.
Substitution: Substituted products where the bromide is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium chloride
- 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium iodide
Uniqueness
1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical and physical properties compared to its chloride and iodide analogs, potentially leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
100802-10-6 |
|---|---|
Molekularformel |
C21H35BrN2 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C21H35N2.BrH/c1-23(16-9-4-10-17-23)18-15-22(21-13-7-3-8-14-21)19-20-11-5-2-6-12-20;/h3,7-8,13-14,20H,2,4-6,9-12,15-19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FMUFIVRNXMUAAM-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)CCN(CC2CCCCC2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


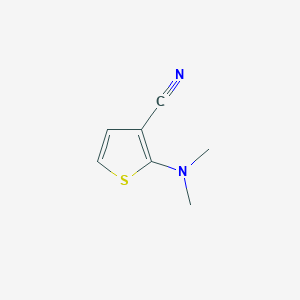
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
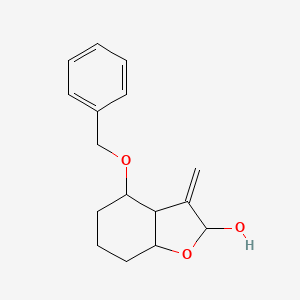
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
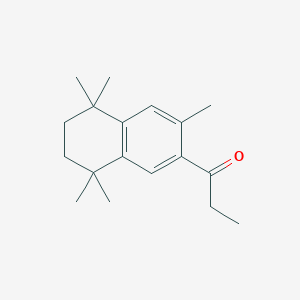
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

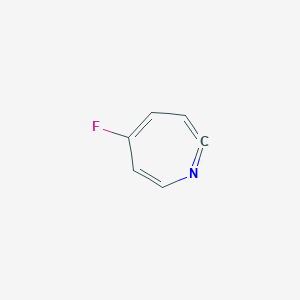

![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
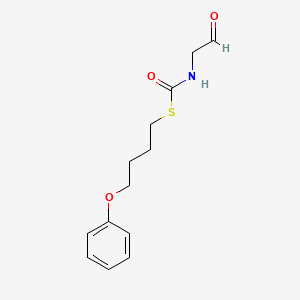
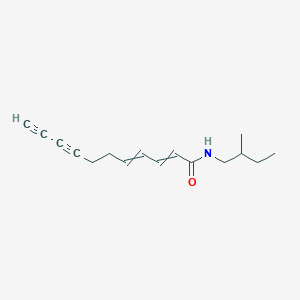
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
